Silux

Descripción general

Descripción

Silux is a compound that belongs to the family of siloxane polymers, commonly known as silicones. These compounds are characterized by their unique inorganic-organic polymer structure, which imparts a range of advantageous properties. Siloxane polymers are widely used in various applications, including pharmaceuticals, medical devices, nautical sealants, and high-temperature lubricants .

Aplicaciones Científicas De Investigación

Scientific Research Applications of Silux

This compound has been extensively studied and utilized in several scientific domains:

Dental Applications

This compound is primarily recognized for its use in dentistry, particularly in the formulation of dental composites, sealants, and cements. Its properties include:

- Low Polymerization Shrinkage : This characteristic minimizes gaps between the restoration and tooth structure, enhancing durability and longevity.

- High Compressive Strength : Compared to acrylic resins, this compound exhibits greater compressive strength, making it suitable for load-bearing restorations .

- Bonding Efficacy : Studies have shown that this compound provides excellent bond strength to dentin when used in conjunction with bonding agents like Scotchbond 2 .

Biomedical Engineering

In biomedical applications, this compound is used to develop biocompatible materials for:

- Medical Implants : Its compatibility with biological tissues makes it a favorable choice for creating materials used in implants.

- Drug Delivery Systems : this compound can be engineered to create controlled-release systems for pharmaceuticals, enhancing therapeutic efficacy .

Industrial Applications

This compound's unique chemical structure allows it to be employed in various industrial applications:

- Sealants and Coatings : Its resistance to high temperatures and chemical stability make it ideal for use in sealants and protective coatings.

- Lubricants : this compound is also utilized as a high-temperature lubricant due to its thermal stability and low volatility.

Research and Development

This compound serves as a valuable material in research settings for:

- Catalysis : It acts as a catalyst in various chemical reactions, aiding in the synthesis of new compounds.

- Material Science Studies : Researchers utilize this compound to study polymer behavior under different environmental conditions, contributing to advancements in material science .

Comparative Analysis of this compound with Similar Compounds

The following table summarizes the key differences between this compound and other similar compounds:

| Property | This compound (Bis-GMA) | Polyolefins | Fluorosilicones |

|---|---|---|---|

| Structure | Inorganic-organic hybrid | Purely organic | Modified siloxane |

| Thermal Stability | High | Moderate | Very high |

| Chemical Resistance | Moderate | Low | High |

| Application Scope | Dental, biomedical, industrial | Packaging, textiles | Aerospace, electronics |

Case Study 1: Dental Restoration Efficacy

A study evaluated the shear bond strength of this compound when combined with different bonding agents on extracted teeth. Results indicated that this compound maintained superior bond strength compared to other materials tested, highlighting its effectiveness as a restorative material in dentistry .

Case Study 2: Biocompatibility Testing

Research on the biocompatibility of this compound-based materials demonstrated favorable responses in biological environments. In vitro tests showed minimal cytotoxicity and good integration with surrounding tissues when used in medical implants .

Case Study 3: Industrial Application Evaluation

An investigation into the performance of this compound as a high-temperature lubricant revealed its ability to withstand extreme conditions without degradation. This property makes it suitable for use in automotive and aerospace industries where reliability is critical .

Mecanismo De Acción

Silux, also known as Bisphenol A-glycidyl methacrylate (Bis-GMA)

, is a resin commonly used in dental composite, dental sealants, and dental cement . It is the diester derived from methacrylic acid and the bisphenol A diglycidyl ether . Here is an overview of its mechanism of action:

Target of Action

The primary targets of Bis-GMA are the surfaces of teeth and dental materials. It is used to bond orthodontic resins to enamel and ceramic materials . The use of phosphoric acid results in an acid-etched surface on enamel that creates an effective mechanical bond with the Bis-GMA enamel bonding agent .

Mode of Action

Bis-GMA’s mechanism of action involves the carbon-carbon interaction of the methacrylate groups in the polymer to attach the substance to the workable surface . The large size of the difunctional monomer allows for lower volatility, a lesser degree of polymerization shrinkage, rapid hardening, and development of stronger resins .

Biochemical Pathways

Bis-GMA can affect estrogen-sensitive organs or cells. The estrogenic effect of bisphenol A is targeted because bisphenol A is present as an impurity in some resins (Bis-GMA) and as a degradation product from other resins .

Pharmacokinetics

It is known that bis-gma-based resins have lower polymerization shrinkage, are non-volatile, have lower exothermic properties, and greater compressive strength compared to acrylic resins .

Result of Action

The short-term administration of Bis-GMA can induce changes in estrogen-sensitive organs or cells . The risk of estrogenic effects from treatments using bis-gma-based resins is considered insignificant . In terms of mechanical properties, Bis-GMA-based composites have been found to have high flexural strength and stiffness .

Action Environment

The action, efficacy, and stability of Bis-GMA can be influenced by environmental factors. For example, the presence of moisture can inhibit the polymerization process of the epoxy resin . Additionally, Bis-GMA-based composites can be affected by food-simulating liquids, which can lead to wear, degradation, and staining .

Análisis Bioquímico

Biochemical Properties

Bis-GMA is a type of bisphenol A (BPA) derivative . It is used in dental restorations due to its ability to form a strong, durable bond with tooth structure . The nature of these interactions is primarily physical, involving forces such as van der Waals forces and hydrogen bonding .

Cellular Effects

The effects of Bis-GMA on cells are complex and multifaceted. It has been shown to have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Bis-GMA interacts with various biomolecules within the cell . These interactions can lead to changes in gene expression and enzyme activity, which in turn can influence cellular function . The exact nature of these interactions and their consequences are still being investigated .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis-GMA can change over time . This is due to factors such as the stability of the compound, its rate of degradation, and the long-term effects of its interactions with cellular components .

Dosage Effects in Animal Models

The effects of Bis-GMA in animal models can vary depending on the dosage . At high doses, Bis-GMA can have toxic or adverse effects . At lower doses, it may have beneficial effects, such as improving the strength and durability of dental restorations .

Metabolic Pathways

Bis-GMA is involved in various metabolic pathways within the cell . It can interact with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels . The exact nature of these interactions and their consequences are still being investigated .

Transport and Distribution

Within cells and tissues, Bis-GMA is transported and distributed through various mechanisms . It can interact with transporters or binding proteins, which can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of Bis-GMA can have significant effects on its activity or function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Siloxane polymers can be synthesized through several methods, including the sol-gel process, vapor phase reaction, and solution precipitation . The sol-gel method is particularly significant for producing nano-sized silica particles. This method involves the preparation of a sol containing a precursor, a solvent, and a catalyst . Common precursors include tetramethoxysilane and tetraethoxysilane .

Industrial Production Methods: Industrial production of siloxane polymers often involves the melting of quartz sand and sodium carbonate at high temperatures (around 1300°C) to produce sodium silicate . This process, however, is associated with significant carbon dioxide emissions, which is a concern for environmental sustainability .

Análisis De Reacciones Químicas

Types of Reactions: Siloxane polymers undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

Oxidation: Siloxane polymers can be oxidized using reagents such as hydrogen peroxide or ozone under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of siloxane polymers can lead to the formation of silanol groups, while substitution reactions can introduce various functional groups into the polymer chain .

Comparación Con Compuestos Similares

Siloxane polymers are unique compared to other similar compounds due to their inorganic-organic hybrid structure. Similar compounds include:

Polyolefins: These are purely organic polymers and lack the inorganic silicon component found in siloxane polymers.

Fluorosilicones: These are modified siloxane polymers with fluorine atoms, which impart additional chemical resistance and stability.

Siloxane polymers stand out due to their versatility and wide range of applications, making them indispensable in various fields .

Actividad Biológica

Silux, also known as Bisphenol A-glycidyl methacrylate (Bis-GMA), is a compound primarily utilized in dental applications as a resin for composite materials, sealants, and cements. Its biological activity is of significant interest due to its implications in dental health, potential endocrine disruption, and cellular interactions.

Chemical Structure and Properties

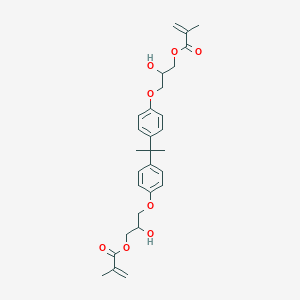

This compound is characterized by its siloxane polymer structure, which contributes to its unique properties such as flexibility, durability, and biocompatibility. The compound's chemical formula is .

Target of Action : this compound primarily targets the surfaces of teeth and dental materials. It is used to bond orthodontic resins to enamel and ceramic materials.

Mode of Action : The mechanism involves the carbon-carbon interactions of the methacrylate groups in the polymer that facilitate adhesion to surfaces. This interaction enhances the structural integrity of dental restorations .

Cellular Effects

This compound has been shown to impact various cellular processes:

- Cell Signaling Pathways : It can modulate signaling pathways associated with cell proliferation and differentiation.

- Gene Expression : Exposure to this compound may alter gene expression patterns in estrogen-sensitive cells due to the presence of bisphenol A (BPA) as an impurity .

- Metabolic Pathways : this compound participates in several metabolic pathways within cells, influencing cellular metabolism and homeostasis .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Estrogenic Activity : Research indicates that Bis-GMA can exhibit estrogen-like effects in vitro. A study demonstrated that exposure to this compound increased cell proliferation in estrogen-sensitive cell lines, suggesting a potential risk for endocrine disruption .

- Cytotoxicity : In animal models, varying doses of this compound have shown differential cytotoxic effects. Higher concentrations were associated with increased cell death, while lower concentrations had minimal effects on cell viability .

- Biofilm Formation : this compound's interaction with oral bacteria has been studied concerning its role in biofilm formation on dental surfaces. The compound's release dynamics can influence the composition and stability of biofilms formed by cariogenic bacteria .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

[2-hydroxy-3-[4-[2-[4-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propoxy]phenyl]propan-2-yl]phenoxy]propyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O8/c1-19(2)27(32)36-17-23(30)15-34-25-11-7-21(8-12-25)29(5,6)22-9-13-26(14-10-22)35-16-24(31)18-37-28(33)20(3)4/h7-14,23-24,30-31H,1,3,15-18H2,2,4-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFGWXWBFGVCKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(COC(=O)C(=C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30757-19-8, Array, 1565-94-2 (Parent) | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30757-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A-glycidyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001565942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adaptic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012704744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silux | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083382938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7044841 | |

| Record name | Bisphenol A glycidyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Aldrich MSDS] | |

| Record name | Bisphenol A-glycidyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1009 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1565-94-2, 12704-74-4, 83382-93-8 | |

| Record name | Bisphenol A diglycidyl ether dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1565-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A-glycidyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001565942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adaptic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012704744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silux | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083382938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisphenol A glycidyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)] bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLIDENEDIPHENYL BISOXYHYDROXYPROPYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/454I75YXY0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.